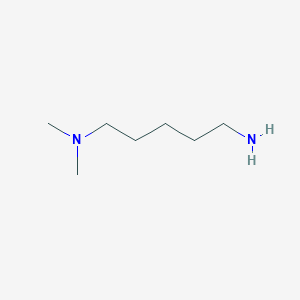![molecular formula C13H17F3N2 B1598636 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine CAS No. 885950-66-3](/img/structure/B1598636.png)
2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
Overview
Description
“2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine” is a chemical compound with the molecular formula C13H17F3N2 . It has a molecular weight of 258.29 . The IUPAC name for this compound is 2-(1-pyrrolidinyl)-2-[4-(trifluoromethyl)phenyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)18-7-1-2-8-18/h3-6,12H,1-2,7-9,17H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
Organic Synthesis and Catalysis
A significant application of related compounds in scientific research is in the field of organic synthesis. For instance, the construction of substituted pyrrolidine derivatives with multiple stereogenic centers showcases the utility of related chemical transformations. This process involves highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization, demonstrating perfect chirality transfer and good yields (Wang et al., 2015). Furthermore, the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation indicates the versatility of using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon (Zhu et al., 2003).
Materials Science and Polymer Chemistry
In materials science, the synthesis of soluble and thermally stable polyimides with phthalimide as a pendent group from a pyridine-containing triamine demonstrates the design and functionalization of high-performance polymers. These polymers exhibit excellent solubility and thermal stability, suitable for advanced materials applications (Zhuo et al., 2014).
Environmental and Analytical Chemistry
Another important area of application is in environmental and analytical chemistry, where modified chitosan derivatives are used for the adsorptive removal of Hg(II) ions from aqueous solutions. This research highlights the effectiveness of covalently bonding 2,6-diaminopyridine and polyamine compounds to chitosan, significantly improving Hg(II) adsorption capacity (Liang et al., 2019).
Advanced Catalysis
In the realm of catalysis, the development of dinuclear Ru complexes based on 2,4,8-triarylnaphthylamine for water oxidation highlights the application of related compounds in renewable energy technologies. These complexes, characterized by their ability to catalytically oxidize water to molecular dioxygen, showcase the potential of utilizing complex organic molecules for environmental sustainability (Mola et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)18-7-1-2-8-18/h3-6,12H,1-2,7-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLFYBHUAIQAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403594 | |
| Record name | 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-66-3 | |
| Record name | 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


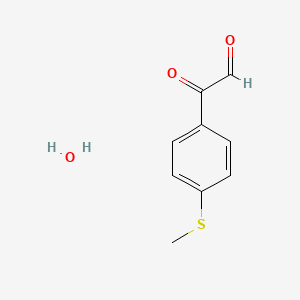

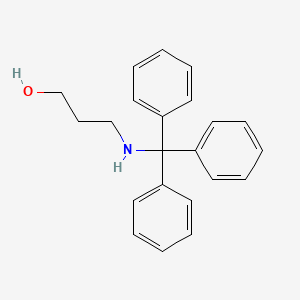
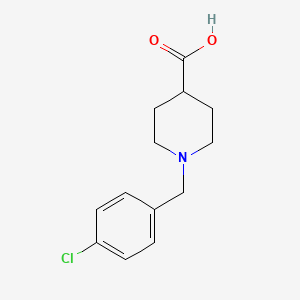

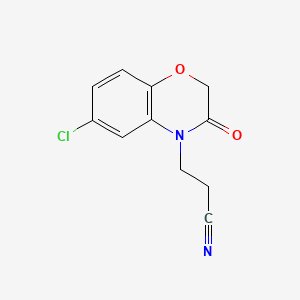

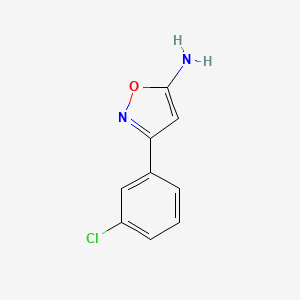


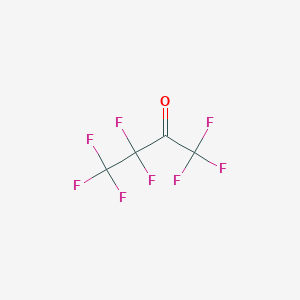
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)
